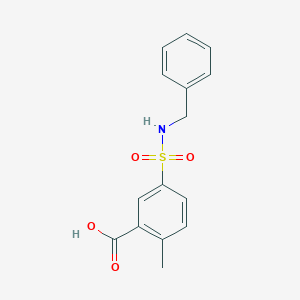

5-(Benzylsulfamoyl)-2-methylbenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Medicinal Chemistry and Chemical Biology Research

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in the synthesis of a diverse range of bioactive molecules. preprints.orgresearchgate.net Its prevalence in both natural products and synthetic drugs underscores its versatility and importance. preprints.orgbenthamscience.com In medicinal chemistry, the benzoic acid moiety can serve multiple purposes. The carboxylic acid group is ionizable at physiological pH, which can enhance aqueous solubility and allow for critical interactions, such as hydrogen bonding and salt bridge formation, with biological targets. preprints.org

Furthermore, the aromatic ring of the benzoic acid scaffold provides a rigid framework that can be readily functionalized with various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties. benthamscience.com This adaptability allows for the fine-tuning of a molecule's binding affinity and selectivity for a specific protein or enzyme. Examples of drugs that incorporate a benzoic acid scaffold include the diuretic furosemide (B1674285) and the non-steroidal anti-inflammatory drug (NSAID) aspirin. researchgate.net The ability of benzoic acid derivatives to serve as effective anticancer agents has also been a subject of considerable research. preprints.orgbenthamscience.com

Role of Sulfonamide Moieties in Molecular Design and Interaction

The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, most famously associated with the development of the first commercially available antibiotics, the sulfa drugs. ajchem-b.comopenaccesspub.org The therapeutic applications of sulfonamides have since expanded dramatically, and this moiety is now found in drugs with a wide range of biological activities, including diuretics, antidiabetic agents, and anticancer therapies. ajchem-b.com

From a molecular design perspective, the sulfonamide group is considered a versatile "molecular chimera." nih.gov It can act as a hydrogen bond donor and acceptor, and its geometry allows it to participate in various non-covalent interactions within protein binding pockets. nih.gov The sulfonamide moiety is also a bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid, which can be advantageous in drug design. mdpi.com This substitution can sometimes improve metabolic stability and alter the pharmacokinetic profile of a drug candidate. researchgate.net The incorporation of a sulfonamide group can therefore significantly influence a molecule's biological activity and its potential as a therapeutic agent. ajchem-b.com

Contextualization of 5-(Benzylsulfamoyl)-2-methylbenzoic Acid within Contemporary Chemical Literature and Research Gaps

A thorough review of contemporary chemical literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts, the 2-methylbenzoic acid and a benzylsulfamoyl group, are well-represented in various chemical contexts, their specific combination in this arrangement does not appear to be the subject of extensive published research.

Publicly accessible chemical databases provide information on structurally related compounds. For instance, PubChem contains entries for "2-Methyl-5-sulphamoylbenzoic acid," which lacks the benzyl (B1604629) group on the sulfonamide nitrogen, and "5-(dibenzylsulfamoyl)-2-methylbenzoic acid," which possesses two benzyl groups. nih.govnih.gov The absence of dedicated studies on this compound suggests that its synthesis, characterization, and potential biological activities remain largely unexplored. This presents an opportunity for novel research to investigate the unique properties that may arise from the interplay between the methyl-substituted benzoic acid and the mono-benzylated sulfonamide moiety.

Overview of Research Objectives and Methodological Approaches

Given the lack of specific literature on this compound, initial research would logically focus on its chemical synthesis and characterization. A plausible synthetic route could involve the chlorosulfonylation of 2-methylbenzoic acid, followed by a reaction with benzylamine (B48309). The resulting product would then need to be purified and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Once the compound is synthesized and characterized, a primary research objective would be to investigate its potential biological activities. Drawing inspiration from the known properties of benzoic acid and sulfonamide derivatives, preliminary in vitro screening could explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. benthamscience.comajchem-b.com Computational methods, such as molecular docking, could also be employed to predict potential biological targets and guide experimental work. mdpi.com Further research could then delve into structure-activity relationships by synthesizing and testing related analogs.

Chemical Compound Data

The following tables provide computed properties for compounds structurally related to this compound, sourced from the PubChem database.

Structure

3D Structure

Properties

IUPAC Name |

5-(benzylsulfamoyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLYHBJRTHVJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-(Benzylsulfamoyl)-2-methylbenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The structure of this compound suggests two primary building blocks. The core of the molecule is a substituted benzoic acid, specifically 2-methylbenzoic acid. The second key precursor is benzylamine (B48309), which provides the benzyl (B1604629) group attached to the sulfamoyl nitrogen. Both 2-methylbenzoic acid and benzylamine are readily available commercial starting materials.

The key strategic bond disconnections in the retrosynthesis of this compound are the carbon-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond of the sulfonamide group.

S-N Bond Disconnection: Disconnecting the sulfur-nitrogen bond of the sulfonamide points to 5-(chlorosulfonyl)-2-methylbenzoic acid and benzylamine as immediate precursors. This is a standard and reliable method for sulfonamide formation.

C-S Bond Disconnection: A further disconnection of the carbon-sulfur bond in 5-(chlorosulfonyl)-2-methylbenzoic acid leads back to 2-methylbenzoic acid. This disconnection implies an electrophilic substitution reaction, specifically chlorosulfonylation, on the aromatic ring of 2-methylbenzoic acid.

This retrosynthetic analysis suggests a straightforward synthetic approach starting from 2-methylbenzoic acid.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be devised to produce this compound. These range from traditional multi-step syntheses to more modern and efficient one-pot and green chemistry methods.

A conventional and reliable multi-step synthesis can be proposed based on the identified precursors. The process would involve two main steps: chlorosulfonylation followed by amination.

The first step is the chlorosulfonylation of 2-methylbenzoic acid. This is typically achieved by reacting 2-methylbenzoic acid with an excess of chlorosulfonic acid. The methyl and carboxylic acid groups on the aromatic ring direct the incoming chlorosulfonyl group to the meta position relative to the carboxylic acid and para to the methyl group, yielding 5-(chlorosulfonyl)-2-methylbenzoic acid.

The second step is the reaction of the resulting sulfonyl chloride with benzylamine to form the desired sulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Chlorosulfonylation | 2-Methylbenzoic acid | Chlorosulfonic acid (excess), 0°C to room temperature | 5-(Chlorosulfonyl)-2-methylbenzoic acid |

Recent advancements in organic synthesis have focused on the development of one-pot reactions to improve efficiency and reduce waste. A one-pot synthesis of this compound could be envisioned, potentially leveraging copper catalysis to convert the aromatic carboxylic acid directly into the sulfonamide. acs.orgnih.govacs.orgnih.gov

This approach would involve the reaction of 2-methylbenzoic acid with a source of sulfur dioxide and a chlorinating agent in the presence of a copper catalyst to generate the 5-(chlorosulfonyl)-2-methylbenzoic acid intermediate in situ. Without isolation, benzylamine would then be added to the reaction mixture to form the final product. This method avoids the handling of the often-unstable sulfonyl chloride intermediate. acs.orgnih.govacs.orgnih.gov

Table 2: Proposed One-Pot Synthesis of this compound

| Reactants | Reagents and Conditions | Product |

|---|

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Several green approaches could be applied to the synthesis of this compound.

One approach is the use of water as a solvent for the amination step. mdpi.com The reaction of 5-(chlorosulfonyl)-2-methylbenzoic acid with benzylamine could potentially be carried out in an aqueous medium using a base like sodium carbonate. mdpi.com This would reduce the reliance on volatile organic solvents.

Another green approach is mechanosynthesis, which involves conducting reactions in the solid state with minimal or no solvent. rsc.org A ball mill could be used to grind the reactants, 5-(chlorosulfonyl)-2-methylbenzoic acid and benzylamine, together, potentially with a solid base, to afford the desired product. rsc.org

Furthermore, the development of catalytic methods that avoid stoichiometric and often hazardous reagents like chlorosulfonic acid is a key goal of green chemistry. The one-pot copper-catalyzed method mentioned previously aligns with this principle by using a catalyst to facilitate the transformation. acs.orgnih.govacs.orgnih.gov

Table 3: Potential Green Chemistry Approaches for the Synthesis

| Approach | Description | Potential Advantages |

|---|---|---|

| Aqueous Synthesis | Performing the amination reaction in water instead of organic solvents. mdpi.com | Reduced use of volatile organic compounds (VOCs), safer reaction conditions. |

| Mechanosynthesis | Conducting the reaction in a ball mill with minimal or no solvent. rsc.org | Significant reduction in solvent waste, potentially faster reaction times. |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound would rely heavily on the fine-tuning of several reaction parameters to maximize yield and purity.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in the sulfonamide bond formation between a sulfonyl chloride precursor of 2-methylbenzoic acid and benzylamine. The solvent's polarity can significantly influence the reaction rate and mechanism. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often employed in such reactions as they can dissolve the reactants and facilitate the nucleophilic attack of the amine on the sulfonyl chloride.

The reaction kinetics would likely follow a second-order rate law, being first order with respect to both the sulfonyl chloride and the benzylamine. A kinetic study would involve monitoring the concentration of reactants or products over time, potentially using techniques like High-Performance Liquid Chromatography (HPLC). Understanding the rate constants at different temperatures would also allow for the determination of activation energy, providing deeper insight into the reaction's energetic requirements.

Temperature and Pressure Control

Temperature is a crucial factor in controlling the reaction rate and selectivity. Typically, sulfonamide formations are conducted at temperatures ranging from room temperature to moderate heating. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts through side reactions. An optimal temperature profile would be determined empirically to achieve a balance between reaction time and product purity.

Pressure is not typically a critical parameter for this type of reaction in the laboratory setting, as it is generally carried out under atmospheric pressure.

Catalyst Selection and Loading

The formation of the sulfonamide bond is often facilitated by a base, which acts as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity. Common bases for this purpose include non-nucleophilic tertiary amines like triethylamine or pyridine. The catalyst loading, or the molar equivalent of the base relative to the reactants, would need to be optimized. Insufficient base may result in a slow reaction, while an excess could lead to side reactions or complicate the purification process.

For reactions involving modifications to the aromatic rings, transition metal catalysts such as palladium or copper complexes might be employed, particularly in cross-coupling reactions. The selection of the specific catalyst and its loading would be dependent on the nature of the desired transformation.

Derivatization and Analog Synthesis

The structure of this compound offers several sites for chemical modification to produce a library of analogs for various research applications.

Modification of the Benzyl Moiety

The benzyl group provides a versatile handle for derivatization. A variety of substituted benzylamines can be used in the initial synthesis to introduce different functional groups on the phenyl ring of the benzyl moiety.

| Substituent Position | Example Functional Group | Potential Impact |

| para | Methoxy (B1213986) (-OCH₃) | Electron-donating, may alter binding affinity in biological assays. |

| meta | Nitro (-NO₂) | Electron-withdrawing, can influence electronic properties. |

| ortho | Halogen (-Cl, -Br, -F) | Can introduce steric hindrance and alter lipophilicity. |

These modifications can be used to explore structure-activity relationships (SAR) in medicinal chemistry or to fine-tune the physicochemical properties of the molecule.

Functionalization of the Benzoic Acid Ring

The benzoic acid portion of the molecule also presents opportunities for functionalization, although the existing substituents will direct the position of any new groups. The carboxylic acid and the sulfamoyl group are meta-directing, while the methyl group is ortho- and para-directing. This interplay of directing effects would need to be carefully considered in any electrophilic aromatic substitution reactions.

Further transformations of the carboxylic acid group, such as esterification or amidation, could also be readily achieved to produce a range of functional derivatives. For instance, reaction with various alcohols in the presence of an acid catalyst would yield the corresponding esters.

| Reaction Type | Reagent | Product Type |

| Esterification | Methanol, H⁺ | Methyl ester |

| Amidation | Aniline, coupling agent | Anilide |

| Reduction | LiAlH₄ | Phenylmethanol derivative |

Such derivatization strategies would be essential for systematically investigating the chemical and biological properties of this class of compounds.

Substitution on the Sulfamoyl Nitrogen

The sulfamoyl nitrogen atom in sulfamoyl benzoic acid derivatives serves as a critical point for structural modification to modulate biological activity. Research into related sulfamoyl benzoic acid structures demonstrates that substitution at this position can significantly influence potency. For instance, in a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), various residues were introduced on the sulfonamide nitrogen to explore the structure-activity relationship (SAR). researchgate.net

Initial modifications involved replacing existing substituents on the nitrogen with moieties such as naphthyl, naphthylmethyl, indolylalkyl, and variously substituted phenyl groups. researchgate.net However, these changes did not lead to a significant increase in inhibitory activity. A notable improvement in potency was observed only when a second substituent was added to the sulfonamide nitrogen, creating a tertiary sulfonamide. researchgate.net This suggests that for certain biological targets, disubstitution on the sulfamoyl nitrogen is a key strategy for enhancing efficacy. An example of such a disubstituted analog is 5-(Dibenzylsulfamoyl)-2-methylbenzoic acid, which features two benzyl groups on the sulfamoyl nitrogen. nih.gov

The study on cPLA2α inhibitors revealed that converting the secondary sulfonamide to a tertiary sulfonamide by adding a second substituent, such as a 2,4-dichlorobenzyl group, could substantially improve the inhibitory effect. researchgate.net

| Compound Structure | Substitution on Sulfamoyl Nitrogen | Relative Inhibitory Potency (IC₅₀) |

|---|---|---|

| Analog with N-(indol-3-yl)ethyl group | Single substituent | Micromolar (µM) range |

| Analog with N-(indol-3-yl)ethyl and N-(2,4-dichlorobenzyl) groups | Dual substituents | Submicromolar (0.25 µM) |

| Analog with N-(indol-3-yl)ethyl and N-(hydroxyethylethoxy) groups | Dual substituents | Submicromolar (0.66 µM) |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. For derivatives related to this compound, such replacements have been explored for both the sulfamoyl linker and the benzoic acid moiety.

Replacement of the Sulfamoyl Linker: In the development of agonists for the LPA₂ receptor, a series of sulfamoyl benzoic acid (SBA) analogues were designed through the isosteric replacement of a thioether (-S-) group with a sulfamoyl (-NH-SO₂-) group. nih.gov This modification was a key step in transforming the initial compound into a new class of molecules with distinct biological activities, demonstrating the utility of the sulfamoyl group as a viable isostere for other linkers. nih.gov

Replacement of the Benzoic Acid Moiety: The benzoic acid group is a common pharmacophore, but its properties can sometimes be suboptimal. Research on other complex molecules has identified effective bioisosteres for the benzoic acid moiety. In an effort to map the pharmacophore of an HIV-1 maturation inhibitor, alternatives to a C-3 phenyl substituent bearing a carboxylic acid were evaluated. nih.gov Key findings from this research include:

A cyclohexene carboxylic acid was found to be an exceptional replacement, providing potent inhibition of multiple viral strains and a suitable pharmacokinetic (PK) profile. nih.gov

A novel spiro[3.3]hept-5-ene structure was designed to extend the carboxylic acid from the core while reducing side chain flexibility. This modification successfully emulated the original benzoic acid in terms of both potency and PK properties, offering a non-traditional, sp³-rich bioisostere for the benzene (B151609) ring. nih.gov

Further studies on other chemical series have shown that replacing a phenyl ring with nonpolar aliphatic substituents of varying sizes (methyl, ethyl, propyl, tert-butyl) can also be explored, although in that specific case, the replacements led to a loss of activity, indicating the necessity of the aromatic system for that particular target. nih.gov

| Original Moiety | Replacement Moiety | Parent Compound Class | Outcome | Reference |

|---|---|---|---|---|

| Thioether (-S-) Linker | Sulfamoyl (-NH-SO₂-) Linker | LPA Receptor Agonist | Generated novel, specific agonists of LPA₂. | nih.gov |

| Benzoic Acid | Cyclohexene Carboxylic Acid | HIV-1 Maturation Inhibitor | Exceptional viral inhibition and suitable PK profile. | nih.gov |

| Benzoic Acid | Spiro[3.3]hept-5-ene Carboxylic Acid | HIV-1 Maturation Inhibitor | Closely emulated potency and PK of the original benzoic acid. | nih.gov |

| Phenyl Ring | Aliphatic Groups (methyl, ethyl, etc.) | Sulfamoyl Benzamidothiazole | Resulted in loss of NF-κB activity. | nih.gov |

Stereochemical Control and Resolution Strategies

The parent compound, this compound, is achiral. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Consequently, stereochemical control during its synthesis is not a consideration, and resolution strategies are not applicable.

Stereochemical issues would only arise upon the introduction of chiral elements into the molecule. This could occur through several synthetic modifications, such as:

Substitution on the benzyl ring with a chiral moiety.

Alkylation or acylation of the sulfamoyl nitrogen with a chiral group.

Replacement of the benzyl group with a chiral amine.

Should such chiral derivatives be synthesized, the resulting product would be a racemic mixture (an equal mixture of enantiomers) unless a stereoselective synthetic route is employed. In such cases, standard resolution strategies could be applied to separate the enantiomers. These methods might include:

Chiral chromatography: Using a chiral stationary phase to physically separate the enantiomers.

Diastereomeric salt formation: Reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

However, the reviewed scientific literature did not provide specific examples of the synthesis of chiral derivatives of this compound, nor did it detail any specific stereochemical control or resolution strategies applied to this class of compounds.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Complex Structures

Spectroscopic methods are indispensable for probing the intricate structural details of organic molecules. A multi-faceted approach, combining various spectroscopic techniques, would be essential for a comprehensive understanding of 5-(Benzylsulfamoyl)-2-methylbenzoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for determining the connectivity and chemical environment of the atoms within the this compound molecule.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for establishing the proton-proton and proton-carbon correlations, thereby confirming the arrangement of the benzyl (B1604629), sulfamoyl, methyl, and benzoic acid moieties.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the conformation and packing of the molecules in the solid state.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula.

Tandem MS (MS/MS): Tandem mass spectrometry would involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable information about the connectivity of the different functional groups within the molecule, corroborating the structure determined by NMR.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformation

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the sulfonamide, the S=O stretches, and the various C-H and C=C vibrations of the aromatic rings.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be used to understand its electronic structure and potential for light absorption and emission.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. This can provide information about the extent of conjugation within the aromatic systems.

Fluorescence Spectroscopy: If the molecule is fluorescent, its emission spectrum would provide information about the energy of its excited states and the processes of relaxation.

X-Ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Biochemical and Molecular Interaction Studies

Receptor Binding Assays (Molecular Level)

Competitive Binding Experiments

Competitive binding assays are crucial for determining the binding affinity and specificity of a compound for its target protein. In a typical experiment, the target protein is incubated with a labeled ligand (e.g., fluorescent or radioactive) that has a known affinity. The compound of interest, 5-(Benzylsulfamoyl)-2-methylbenzoic acid, would then be added at increasing concentrations to compete with the labeled ligand for the binding site.

The displacement of the labeled ligand is measured, allowing for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound. This data would reveal how tightly the compound binds to its target relative to other known ligands. However, no specific competitive binding data for this compound has been identified in published literature.

Protein-Ligand Interaction Mapping

Mapping the direct interaction between a ligand and its target protein provides fundamental insights into the mechanism of action. This is achieved through various biophysical and spectroscopic techniques.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. researchgate.netnih.gov By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govsci-hub.se This provides a complete thermodynamic profile of the binding event. No ITC studies specifically involving this compound are currently available.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. nih.govspringernature.com In an SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The technique measures changes in the refractive index upon binding, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.govdrexel.edu This provides valuable information on how quickly the compound binds and dissociates from its target. Specific SPR kinetic data for this compound is not found in the literature.

Spectroscopic Probes for Conformational Changes Upon Binding

When a ligand binds to a protein, it can induce conformational changes in the protein's structure. Techniques such as circular dichroism (CD) spectroscopy or fluorescence spectroscopy can be used to detect these changes. For example, changes in the intrinsic tryptophan fluorescence of a protein upon binding of this compound could indicate a change in the local environment of the tryptophan residues, suggesting a conformational shift. researchgate.net Similarly, alterations in the secondary structure content (alpha-helices, beta-sheets) could be monitored using CD spectroscopy. No such spectroscopic studies have been published for this specific compound.

Cellular Target Engagement Studies (Non-Clinical)

Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery.

Determination of Intracellular Target Binding and Occupancy

Techniques like the Cellular Thermal Shift Assay (CETSA) or specialized cellular imaging with tagged probes would be required to confirm that this compound enters the cell and binds to its intracellular target. These methods measure the change in the thermal stability of the target protein upon ligand binding or directly visualize the location of the compound-protein interaction. Research detailing the intracellular target binding and occupancy for this compound is not available.

Pathway Analysis at a Molecular Signaling Level

Once target engagement is confirmed, the next step is to understand the immediate molecular consequences of this binding event, without assessing broader physiological outcomes. This involves analyzing changes in the specific signaling pathway in which the target protein is involved. For instance, if the target is a kinase, researchers might use techniques like Western blotting or mass spectrometry-based phosphoproteomics to measure changes in the phosphorylation state of downstream substrates. This would elucidate the direct impact of this compound on the molecular signaling cascade. No studies detailing the molecular signaling pathway analysis for this compound have been found.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Rational Design of Analogs based on Computational and Biochemical Data

The rational design of analogs of 5-(Benzylsulfamoyl)-2-methylbenzoic acid would begin with the development of a pharmacophore model, derived from computational and biochemical data of related compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Based on the structure of this compound and SAR studies of similar sulfamoylbenzoic acid derivatives, several key pharmacophoric features can be proposed. These features are hypothesized to be critical for molecular recognition and binding to a biological target.

The proposed pharmacophore model for this compound would likely include:

An Anionic Group: The carboxylate of the benzoic acid is a key feature, likely forming ionic interactions or hydrogen bonds with a positively charged residue in the binding site of the target protein.

A Hydrogen Bond Donor: The N-H group of the sulfonamide is a potential hydrogen bond donor.

Hydrogen Bond Acceptors: The two sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two phenyl rings (one from the benzoic acid and one from the benzyl (B1604629) group) represent significant hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.

These features are illustrated in the hypothetical pharmacophore model below:

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Anionic Center | Carboxylic acid (COO⁻) | Ionic bond, Hydrogen bond |

| Hydrogen Bond Donor | Sulfonamide (N-H) | Hydrogen bond |

| Hydrogen Bond Acceptor | Sulfonyl (SO₂) | Hydrogen bond |

| Hydrogen Bond Acceptor | Carboxyl (C=O) | Hydrogen bond |

| Aromatic/Hydrophobic Region | Benzyl phenyl ring | π-π stacking, Hydrophobic interaction |

| Aromatic/Hydrophobic Region | Benzoic acid phenyl ring | Hydrophobic interaction |

A detailed mapping of the molecule's surface properties is essential for understanding its interaction with a biological target.

Hydrophilic Regions: The carboxylic acid and sulfonamide moieties are the primary hydrophilic regions. The carboxylic acid, being ionizable, is a strong hydrophilic center. The sulfonamide group, with its polar S=O and N-H bonds, also contributes significantly to the hydrophilic character. These regions are expected to be oriented towards polar or charged residues in a binding pocket.

Hydrophobic Regions: The benzyl group and the methyl-substituted benzoic acid ring constitute the main hydrophobic areas of the molecule. The benzyl group, in particular, offers a large non-polar surface that can interact with hydrophobic pockets in a target protein. The 2-methyl group on the benzoic acid ring adds to the local hydrophobicity.

Electronic Regions: The distribution of electron density is critical for the molecule's reactivity and interaction capabilities. The sulfonamide group is strongly electron-withdrawing, which influences the electronic properties of the benzoic acid ring. The carboxylic acid is also an electron-withdrawing group. The benzyl group, being a relatively neutral substituent, can have its electronic properties modulated by substitution on its phenyl ring. The "ortho effect" of the 2-methyl group can influence the acidity of the carboxylic acid by sterically hindering the coplanarity of the carboxyl group with the benzene (B151609) ring, which in turn affects its electronic interaction with the ring.

Iterative Synthesis and Evaluation of Derivatives

Based on the hypothetical pharmacophore model, an iterative process of synthesizing and evaluating new derivatives would be undertaken to refine the SAR and improve the desired biological activity.

Systematic modifications would be made to various parts of the this compound scaffold to probe the chemical space around the molecule.

Substitutions on the Benzyl Ring: The effect of substituents on the phenyl ring of the benzyl group would be explored. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at the ortho, meta, and para positions could reveal favorable electronic and steric interactions. For instance, a para-substituent might extend into a deeper hydrophobic pocket, enhancing binding affinity.

Modifications of the Benzoic Acid Ring: While the 5-sulfamoyl and 2-methyl positions are defined in the parent structure, exploring other substitution patterns on the benzoic acid ring in related series could provide valuable SAR data. For example, shifting the methyl group to the 3- or 4-position would alter the molecule's conformation and could impact activity.

The following table presents hypothetical activity data based on substitutions on the benzyl ring, drawing from general trends observed in related sulfamoyl derivatives where hydrophobic and electronically diverse substituents are explored.

| Compound | Benzyl Ring Substituent | Hypothetical Relative Activity |

| 1 | H (unsubstituted) | 1.0 |

| 2 | 4-Chloro | 2.5 |

| 3 | 4-Methoxy | 1.8 |

| 4 | 4-Nitro | 0.5 |

| 5 | 2-Chloro | 0.8 |

| 6 | 3,4-Dichloro | 3.2 |

The benzyl group is linked to the sulfonamide nitrogen. Modifications to this "linker" region could impact the molecule's flexibility and the orientation of the benzyl's phenyl ring.

Altering Linker Length: Replacing the benzyl group with a phenethyl or phenylpropyl group would increase the distance between the terminal phenyl ring and the sulfonamide, allowing it to probe different regions of the binding site.

Introducing Rigidity: Incorporating a double bond or a cyclic structure in the linker could restrict the conformation of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if the preferred conformation is not the active one.

A hypothetical SAR table for linker modifications is presented below:

| Compound | Linker Moiety | Hypothetical Relative Activity |

| 1 | Benzyl (-CH₂-Ph) | 1.0 |

| 7 | Phenethyl (-CH₂CH₂-Ph) | 1.5 |

| 8 | Phenylpropyl (-CH₂CH₂CH₂-Ph) | 0.7 |

| 9 | (E)-Styryl (-CH=CH-Ph) | 2.1 |

Mechanistic Insights from SAR Data

The collective SAR data from the evaluation of various derivatives would provide insights into the binding mode and mechanism of action of this compound.

Hydrophobic Interactions are Key: A strong positive correlation between activity and the hydrophobicity of the N-substituent (e.g., substituted benzyl groups) would suggest that this part of the molecule binds in a significant hydrophobic pocket of the target protein.

Specific Hydrogen Bonding is Required: A high sensitivity to the position and nature of substituents on the benzoic acid ring would imply that the carboxylic acid and sulfonamide groups are involved in specific and directed hydrogen bonding or ionic interactions.

Conformational Restraint is Important: The "ortho effect" of the 2-methyl group likely forces a specific dihedral angle between the carboxylic acid and the phenyl ring. If analogs lacking this ortho-substituent show significantly lower activity, it would indicate that this predefined conformation is crucial for optimal binding.

By integrating these findings, a more refined pharmacophore model can be developed, guiding the design of next-generation analogs with enhanced potency and selectivity.

An article on "this compound" focusing on the requested sections cannot be generated. Extensive searches for scientific literature detailing the Structure-Activity Relationship (SAR), Structure-Mechanism Relationship (SMR), conformational requirements, and its use as a non-clinical probe or tool compound have yielded no specific information for this particular chemical entity.

The requested detailed research findings, data tables, and specific correlations between its structural features and biochemical pathways are not available in the public scientific domain based on the conducted searches. Therefore, it is not possible to construct an article that adheres to the provided outline and content inclusions for "this compound".

Advanced Analytical and Methodological Applications in Research

Development of Analytical Methods for Detection and Quantification in Biochemical Assays

Accurate and sensitive analytical methods are fundamental for the determination of "5-(Benzylsulfamoyl)-2-methylbenzoic acid" in various matrices, particularly in the context of biochemical assays that evaluate its activity and mechanism of action.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound". The method's versatility allows for adaptation to different sample types and concentration levels.

A typical HPLC method for a benzoic acid derivative would involve a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. vliz.be The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic acid to ensure the carboxylic acid group is protonated, and an organic solvent such as acetonitrile (B52724) or methanol. vliz.bevu.edu.au Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from other components in the sample matrix.

For detection, several methods can be employed depending on the required sensitivity and selectivity:

UV-Vis Detection: Given the presence of aromatic rings in "this compound", it is expected to absorb ultraviolet (UV) light. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the absorbance at a specific wavelength, typically around 254 nm, for quantification.

Fluorescence Detection: While not inherently fluorescent, derivatization of the molecule could potentially introduce a fluorophore, significantly increasing detection sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of a Benzoic Acid Derivative

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of "this compound".

For the analysis of "this compound" at very low concentrations (trace analysis), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. vliz.be This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.

In LC-MS/MS, after chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI). vliz.be The resulting ions are then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (precursor ion) corresponding to the mass of the target molecule, fragmentation of this ion, and then detection of one or more specific fragment ions (product ions). vu.edu.au This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even in complex biological matrices. vu.edu.au

For "this compound," in positive ion mode, the precursor ion would likely be the protonated molecule [M+H]⁺. In negative ion mode, it would be the deprotonated molecule [M-H]⁻. The specific fragment ions would be determined through initial infusion experiments with a pure standard of the compound.

The limits of quantification for LC-MS/MS methods can reach the low nanogram per liter level, making it ideal for pharmacokinetic studies and for measuring the compound in biochemical assays where only small amounts may be present. vliz.be

In Vitro Stability and Metabolic Studies (Enzymatic Degradation, Chemical Stability in Buffers)

Understanding the stability of "this compound" is crucial for interpreting the results of in vitro assays and for predicting its in vivo behavior. researchgate.net These studies typically assess both its susceptibility to enzymatic degradation and its chemical stability under various conditions.

In vitro metabolic stability assays are performed to understand a compound's susceptibility to biotransformation. researchgate.net These studies often use liver fractions such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.netfrontiersin.org The compound is incubated with the liver fraction and necessary cofactors (e.g., NADPH for CYPs), and the decrease in the concentration of the parent compound over time is measured by LC-MS/MS. frontiersin.org The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net For "this compound," potential metabolic pathways could include hydroxylation of the aromatic rings or N-debenzylation.

Chemical stability is assessed by incubating the compound in various aqueous buffers at different pH values (e.g., pH 4, 7.4, 9) and temperatures. nih.govresearchgate.net This helps to determine if the compound degrades non-enzymatically under the conditions of a biochemical assay. For benzoic acid derivatives, decarboxylation can be a degradation pathway, especially at elevated temperatures. nih.govresearchgate.net The stability is again monitored by analyzing samples at different time points using HPLC or LC-MS/MS.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Time (minutes) | % Remaining of Parent Compound |

| 0 | 100 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

| 90 | 35 |

| 120 | 20 |

This table illustrates a hypothetical degradation profile for a compound in a liver microsome stability assay.

Chemoinformatics and Data Mining for Related Compounds

Chemoinformatics and data mining are powerful tools for leveraging existing chemical and biological data to guide research on "this compound" and to discover new, related molecules with desired properties.

Public databases such as PubChem and ChEMBL are invaluable resources. nih.govnih.gov They contain information on millions of chemical compounds, including their structures, physicochemical properties, and, where available, biological activities from scientific literature and patents.

A search for "this compound" or its substructures in these databases can reveal:

Related Compounds: Identify structurally similar molecules that have been synthesized and tested. nih.gov

Biological Data: Uncover any reported biological activities for these related compounds, which can provide clues about the potential targets and effects of "this compound".

Physicochemical Properties: Access computed properties like molecular weight, logP, and polar surface area, which are important for assessing drug-likeness. nih.gov

Chemoinformatics techniques can be used to explore the "chemical space" around "this compound" to identify novel scaffolds that may retain or improve upon its desired activities while offering different physicochemical properties. nih.gov

One such technique is scaffold hopping , which involves replacing the core structure (scaffold) of the molecule with a different one while maintaining the key pharmacophoric features responsible for its biological activity. niper.gov.in This can lead to the discovery of new classes of compounds with improved properties, such as better metabolic stability or novelty for intellectual property purposes. niper.gov.in

Virtual screening of large compound libraries, often containing billions of molecules, is another approach to identify new compounds. nih.gov By using the structure of "this compound" as a query, similarity searches can be performed to find commercially available or synthetically accessible molecules with similar features. nih.gov

Microfluidic and High-Throughput Screening Methodologies (for compound evaluation)

Extensive research into the advanced analytical applications of This compound did not yield specific studies where microfluidic or high-throughput screening methodologies were employed for its evaluation.

Microfluidic technology, which involves the manipulation of small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages in chemical and biological research, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput automation. nih.govnih.gov These systems can be fabricated from materials like polydimethylsiloxane (B3030410) (PDMS) and are instrumental in various applications, from drug screening to diagnostics. nih.gov Paper-based microfluidic devices are also gaining traction due to their low cost and ease of use, relying on capillary action to move fluids. researchgate.net Droplet-based microfluidics, in particular, allows for the generation of millions of individual, isolated aqueous droplets within an immiscible oil phase, enabling ultrahigh-throughput screening of enzymes and cells. mdpi.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. nih.govyu.edu This process typically involves miniaturized assays in microtiter plates (e.g., 96, 384, or 1536 wells), automated liquid handling systems, and sensitive detection methods. mdpi.comnih.gov The goal of HTS is to identify "hits"—compounds that exhibit a desired activity—which can then be further optimized through medicinal chemistry efforts. nih.gov Various assay formats are employed in HTS, including biochemical assays with purified proteins and cell-based assays that provide a more physiologically relevant context. nih.govyu.edu

While these methodologies are widely applied in the evaluation of various chemical compounds, including other substituted benzoic acid derivatives for targets like SIRT5 and adenylyl cyclase, no specific research detailing their application to This compound could be identified in the available scientific literature. chapman.edunih.gov For instance, research on other benzoic acid derivatives has utilized techniques like thermal shift assays and enzyme inhibition assays in a high-throughput format to discover new modulators of biological targets. nih.govnih.gov Similarly, the broader class of 2,5-substituted benzoic acids has been investigated as inhibitors of anti-apoptotic proteins, a process that typically involves extensive screening campaigns. nih.gov However, a direct application of these screening methods to This compound is not documented in the provided search results.

Further investigation would be required to determine if This compound has been subjected to evaluation using these advanced screening platforms.

Future Directions and Research Perspectives

Novel Synthetic Strategies and Diversification Opportunities

The future development of 5-(Benzylsulfamoyl)-2-methylbenzoic acid as a potential therapeutic agent hinges on the exploration of innovative and efficient synthetic methodologies. While classical approaches to sulfonamide and benzoic acid synthesis are well-documented, future efforts could focus on greener, more atom-economical routes. beilstein-journals.orgdntb.gov.ua Methodologies such as directed ortho-metalation of unprotected benzoic acids could offer regioselective functionalization, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). organic-chemistry.org

Furthermore, diversification-oriented synthesis presents a powerful strategy to expand the chemical space around the core scaffold. uci.edu This could involve parallel synthesis techniques to generate a library of analogues with variations in three key regions:

| Region of Modification | Potential Substituents | Rationale |

| Benzyl (B1604629) Group | Electron-donating/withdrawing groups, heterocycles, alkyl chains | To modulate lipophilicity, electronic properties, and potential interactions with target proteins. |

| Benzoic Acid Ring | Halogens, alkyl groups, methoxy (B1213986) groups | To influence binding affinity and metabolic stability. |

| Sulfonamide Linker | N-alkylation, incorporation into cyclic structures | To alter conformational rigidity and hydrogen bonding capacity. |

These synthetic endeavors will be crucial for optimizing the compound's pharmacological profile. nih.gov

Exploration of Undiscovered Molecular Targets

A key area of future research will be the identification of the molecular targets of this compound and its derivatives. The sulfonamide moiety is a known pharmacophore that interacts with a wide range of biological targets, including enzymes like carbonic anhydrases and kinases, as well as receptors and ion channels. ajchem-b.comnih.govscispace.com The broad bioactivity of sulfonamides suggests that this compound could have multiple targets, making it a candidate for a multi-target therapeutic approach, which is increasingly recognized as beneficial for complex diseases. scispace.comnih.gov

Computational methods will be instrumental in this exploration. plos.orgcambridge.org Techniques such as molecular docking and virtual screening can be employed to screen large databases of proteins to identify potential binding partners. plos.orgnih.gov These in-silico predictions can then be validated experimentally, prioritizing targets for further investigation. This approach accelerates the process of target identification and can uncover novel therapeutic applications for the compound. gsconlinepress.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel bioactive molecules. researchgate.netmdpi.com For this compound, these technologies can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing SAR data for sulfonamide and benzoic acid derivatives to predict the biological activity of newly designed analogues. semanticscholar.orgmdpi.comnih.gov This allows for the prioritization of synthetic efforts on compounds with the highest probability of success. rsc.org

De Novo Design: Generative AI models can design entirely new molecules based on desired pharmacological properties, using the this compound scaffold as a starting point. researchgate.netthe-scientist.com These models can explore a vast chemical space to identify novel structures with potentially improved efficacy and safety profiles. nih.gov

Target Prediction: AI can analyze the chemical structure of the compound to predict its likely biological targets, complementing the computational methods mentioned in the previous section. nih.govnih.gov

The integration of AI and ML into the research pipeline has the potential to significantly accelerate the development of new drug candidates based on this scaffold. mdpi.com

Development of Advanced Biophysical and Imaging Techniques for Molecular Interaction Analysis

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. A suite of advanced biophysical techniques can be employed to characterize these interactions in detail. worldscientific.comelsevierpure.comresearchgate.net

| Biophysical Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). researchgate.netmdpi.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the compound-target complex and identification of the binding site. researchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein. researchgate.net |

In addition to these biophysical methods, the development of fluorescently labeled versions of this compound could enable the use of advanced imaging techniques. acs.org These probes would allow for the visualization of the compound's distribution within cells and tissues, providing valuable information about its cellular uptake and target engagement in a biological context. nih.gov

Potential as a Chemical Probe for Fundamental Biological Processes

Beyond its direct therapeutic potential, this compound and its analogues could serve as valuable chemical probes to investigate fundamental biological processes. nih.govoup.comtandfonline.com A high-quality chemical probe is a small molecule that can selectively modulate the function of a specific protein, allowing researchers to study the role of that protein in cellular pathways and disease. oup.comannualreviews.org

To be utilized as a chemical probe, an analogue of this compound would need to demonstrate high potency and selectivity for a particular molecular target. annualreviews.org Once validated, such a probe could be used to:

Elucidate the function of novel or understudied proteins. oup.com

Validate new drug targets for various diseases. tandfonline.com

Dissect complex signaling pathways.

The development of a suite of chemical probes derived from this scaffold, each with high selectivity for different targets, would be a significant contribution to chemical biology and could open up new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Benzylsulfamoyl)-2-methylbenzoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-methylbenzoic acid derivatives. Key steps include:

- Sulfamoyl group introduction : Reacting 5-chloro-2-methylbenzoic acid with benzylamine in the presence of sulfonating agents (e.g., chlorosulfonic acid) under controlled pH (6–7) to avoid over-sulfonation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid precursor to sulfonating agent) and temperature control (40–60°C) to minimize side reactions .

Q. How does the solubility profile of this compound vary across organic solvents, and what molecular descriptors predict this behavior?

- Methodological Answer : Solubility in polar solvents (e.g., methanol, DMSO) is higher than in non-polar solvents (e.g., hexane), as shown for structurally similar 2-methylbenzoic acid derivatives. The Abraham solvation model predicts solubility using descriptors:

- Hydrogen-bond acidity (A = 0.42) and basicity (B = 0.44) dominate in alcohols.

- McGowan volume (V = 1.0726) correlates with solubility in alkanoates .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic properties of this compound derivatives in preclinical models?

- Methodological Answer :

- In vitro assays : Measure metabolic stability using liver microsomes (human/rat) with NADPH cofactors. Monitor CYP450 inhibition (e.g., CYP3A4/2D6 isoforms) to predict drug-drug interactions .

- In vivo studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents. Collect plasma/tissue samples at intervals (0–24 hr) and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Validate using compartmental modeling (e.g., NONMEM) .

Q. What analytical techniques are critical for resolving structural ambiguities in sulfonamide-containing benzoic acid derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves sulfonamide conformation (e.g., anti vs. syn) and hydrogen-bonding networks. Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals .

- NMR spectroscopy : ¹H-¹³C HSQC identifies J-coupling between the benzyl group and sulfamoyl protons. ¹⁹F NMR (if fluorinated analogs exist) confirms substitution patterns .

- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 320.0854) validates molecular formula (C₁₅H₁₅NO₄S) and detects impurities .

Q. When encountering contradictory bioactivity data across different assay systems for this compound, what validation strategies should be employed?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., known AMPK activators for metabolic studies) to calibrate sensitivity .

- Orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., luciferase reporter) systems. Discrepancies may indicate off-target effects .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, cell line variability) causing contradictions. Repeat experiments under harmonized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.